PF2562

Dopamine Receptor Selectivity Receptor Binding Assay Off-Target Pharmacology

PF2562 (PF-06412562/CVL-562) is a non-catechol, orally bioavailable, selective D1/D5 partial agonist. Key differentiators: >88-fold D1 selectivity versus D2/D3/D4 (D2/D3/D4 IC50 >10µM vs. D1 Ki=113nM) isolates D1-mediated effects without D2/D3 confounds; partial agonist (Emax 44% at D1 cAMP) enables sustained moderate receptor activation while minimizing desensitization and dyskinesia risks seen with full D1 agonists; brain-penetrant with 6.4h oral half-life supports chronic in vivo dosing; clinically evaluated for Parkinson's disease and schizophrenia; validated as a D1 PET imaging challenge compound with [18F]MNI-968. All batches ≥98% purity.

Molecular Formula C19H17N5O
Molecular Weight 331.37
CAS No. 1609258-91-4
Cat. No. B610025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF2562
CAS1609258-91-4
SynonymsPF2562;  PF-2562;  PF 2562;  PF-06412562;  PF 06412562;  PF06412562; 
Molecular FormulaC19H17N5O
Molecular Weight331.37
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=NC=CC3=C2C=NN3)C4=C(N=CN=C4C)C
InChIInChI=1S/C19H17N5O/c1-11-8-14(25-19-16-9-23-24-17(16)6-7-20-19)4-5-15(11)18-12(2)21-10-22-13(18)3/h4-10H,1-3H3,(H,23,24)
InChIKeyIDIUJOHYYBNCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF2562 (CAS 1609258-91-4) Procurement Guide: Compound Class and Core Specifications


PF2562 (also designated PF-06412562 or CVL-562) is a non-catechol, orally bioavailable, selective partial agonist at dopamine D1 and D5 receptors . It exhibits a binding affinity (Ki) of 113 nM at the human D1 receptor and demonstrates functional activity in a D1 cAMP HTRF assay with an EC50 of 568 nM and an Emax of 44% . The compound is distinguished by its non-catechol scaffold, which confers favorable oral bioavailability and brain penetration characteristics compared to traditional catechol-based D1 agonists [1]. PF2562 has been evaluated in clinical studies for Parkinson's disease and schizophrenia, with a reported terminal half-life of approximately 6.4 hours following oral administration [2].

PF2562 (CAS 1609258-91-4): Why In-Class Dopamine Agonists Cannot Be Interchanged Without Quantitative Selectivity Analysis


Dopamine receptor agonists exhibit profound functional divergence based on their receptor subtype selectivity profile (D1/D5 versus D2/D3) and their intrinsic efficacy (full versus partial agonism). PF2562's selectivity for D1/D5 receptors over D2, D3, and D4 receptors is a defining feature, as it shows IC50 values >10 μM at D2, D3, and D4 receptors, indicating minimal off-target engagement at these subtypes . This contrasts sharply with widely used D2/D3-preferring agonists such as pramipexole and ropinirole, which carry established risks of impulse control disorders and excessive daytime sleepiness mediated through D3 receptor activation [1]. Furthermore, within the D1/D5 agonist class, PF2562's partial agonist profile (Emax 44%) distinguishes it from full agonists like dihydrexidine, which may produce tolerance and dyskinesia with chronic dosing [2]. The evidence presented below quantifies these differences to inform scientifically rigorous procurement decisions.

PF2562 (CAS 1609258-91-4) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Receptor Subtype Selectivity: PF2562 D1/D5 Specificity Versus D2/D3/D4 Off-Target Binding

PF2562 demonstrates high selectivity for D1/D5 receptors, with no appreciable binding to human D2, D3, or D4 receptors at concentrations up to 10 μM . This profile contrasts with non-selective D2/D3 agonists such as pramipexole, which binds D3 receptors with a Ki of 0.5 nM [1], and ropinirole, which shows D3 Ki values in the low nanomolar range. The >88-fold selectivity window (10,000 nM vs. 113 nM) between D2/D3/D4 and D1 provides a quantitative basis for selecting PF2562 when D2/D3-mediated adverse effects must be minimized.

Dopamine Receptor Selectivity Receptor Binding Assay Off-Target Pharmacology

Functional Intrinsic Efficacy: PF2562 Partial Agonism (Emax 44%) Versus D1 Full Agonists

In a D1 cAMP HTRF functional assay, PF2562 exhibits an EC50 of 568 nM with a maximal response (Emax) of 44% relative to the endogenous full agonist dopamine . This partial agonist profile differs quantitatively from D1 full agonists such as dihydrexidine, which produces an Emax approaching 100% in similar assays [1]. The partial efficacy of PF2562 (44% Emax) may confer therapeutic advantages by providing moderate D1 tone without inducing receptor desensitization or the dyskinesia associated with full D1 agonism upon chronic exposure.

Intrinsic Efficacy cAMP Accumulation Assay Functional Selectivity

Clinical Efficacy Comparison: PF2562 Demonstrates Favorable Qualitative Outcomes Versus Levodopa in Advanced Parkinson's Disease

In a mixed-methods feasibility study involving 13 patients with advanced Parkinson's disease (LsPD), PF2562 was compared to standard-of-care levodopa/carbidopa using both quantitative clinical instruments and qualitative caregiver assessments [1]. Standard clinician-based evaluations yielded equivocal results between the two treatments. However, caregiver-reported data converged in 4 out of 5 patients, favoring PF2562 over levodopa in the domains of motor function, alertness, and engagement/cognition [2]. PF2562 was well-tolerated at a 50 mg oral split-dose regimen, with a terminal half-life of 6.4 hours [3]. These findings provide preliminary clinical evidence of differential benefit that may inform research compound selection.

Clinical Efficacy Parkinson's Disease Comparative Effectiveness

PET Tracer Displacement: PF2562 Demonstrates Dose-Dependent Brain Target Engagement in Non-Human Primates

In a non-human primate PET imaging study using the D1 receptor-selective radiotracer [18F]MNI-968 (PF-06730110), PF2562 produced significant displacement of the tracer signal, confirming dose-dependent central target engagement [1]. Two rhesus monkeys received baseline PET scans followed by blockade studies with PF2562 administered as a D1 partial agonist challenge. The tracer displacement observed with PF2562 provides direct in vivo evidence of brain penetration and D1 receptor occupancy, differentiating it from D1 agonists with poor CNS bioavailability [2]. This target engagement data supports the use of PF2562 in preclinical and translational studies requiring confirmed brain exposure.

PET Imaging Target Engagement Blood-Brain Barrier Penetration

PF2562 (CAS 1609258-91-4) Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Investigating D1/D5-Mediated Motor and Cognitive Function Without D2/D3 Off-Target Confounds

PF2562's >88-fold selectivity window for D1 over D2/D3/D4 receptors (IC50 >10 μM for D2/D3/D4 vs. D1 Ki of 113 nM) makes it an ideal tool compound for studies requiring selective D1/D5 activation. Researchers investigating the distinct contributions of D1-like versus D2-like receptors to motor control, working memory, or synaptic plasticity can use PF2562 to isolate D1/D5-mediated effects without the confounding influence of D2/D3 activation . This application is supported by PF2562's demonstrated brain penetration in non-human primates [1] and its clinical evaluation in cognitive domains of Parkinson's disease [2].

Preclinical Modeling of Sustained Partial D1 Tone for Parkinson's Disease Symptom Management

The partial agonist profile of PF2562 (Emax 44% at D1 cAMP) supports its use in preclinical models examining sustained, moderate D1/D5 receptor activation as a therapeutic strategy for Parkinson's disease. Unlike full D1 agonists that may induce receptor desensitization or dyskinesia with chronic administration, PF2562's partial efficacy provides a pharmacological tool to investigate whether submaximal D1 tone can maintain motor benefit while minimizing adverse effects . The compound's oral bioavailability and 6.4-hour half-life in humans facilitate repeated dosing regimens in chronic in vivo studies [1].

PET Imaging Occupancy Studies for D1 Receptor Target Validation

PF2562 has been validated as a D1 partial agonist challenge compound in non-human primate PET imaging studies using the [18F]MNI-968 radiotracer . Researchers developing novel D1 receptor PET tracers or investigating D1 receptor occupancy in disease models can utilize PF2562 as a reference compound to establish specific binding and define non-displaceable uptake. This application leverages PF2562's established brain penetration and D1 binding affinity to support target engagement studies in translational neuroscience research programs.

Differentiation from D3-Preferring Agonists in Impulse Control and Reward Circuitry Studies

The absence of appreciable binding at D3 receptors (IC50 >10 μM) positions PF2562 as a valuable comparator for studies investigating the role of D3 receptor activation in impulse control disorders, reward processing, and addiction . When contrasted with D3-preferring agonists such as pramipexole or PF-592,379 (which exhibit D3 Ki values in the low nanomolar range), PF2562 enables researchers to dissect the distinct contributions of D1/D5 versus D3 receptor signaling to behavioral outcomes. This application is particularly relevant for preclinical studies of Parkinson's disease therapies where D3-mediated adverse effects represent a key liability of existing treatments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF2562

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.